Methyl 3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)-4-morpholin-4-ylbenzoate
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Overview
Description
Methyl 3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)-4-morpholin-4-ylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopentyl group, a morpholine ring, and a benzoate ester, making it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)-4-morpholin-4-ylbenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route might involve the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl group can be synthesized through a series of reactions starting from cyclopentanone, which undergoes alkylation with 4-methylphenyl bromide in the presence of a base.
Coupling with Benzoate: The intermediate is then coupled with 3-amino-4-morpholin-4-ylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)-4-morpholin-4-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or morpholine ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates or morpholine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)-4-morpholin-4-ylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)-4-piperidin-4-ylbenzoate: Similar structure but with a piperidine ring instead of a morpholine ring.
Methyl 3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)-4-pyrrolidin-4-ylbenzoate: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
Methyl 3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)-4-morpholin-4-ylbenzoate is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C25H30N2O4 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 3-[[1-(4-methylphenyl)cyclopentanecarbonyl]amino]-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C25H30N2O4/c1-18-5-8-20(9-6-18)25(11-3-4-12-25)24(29)26-21-17-19(23(28)30-2)7-10-22(21)27-13-15-31-16-14-27/h5-10,17H,3-4,11-16H2,1-2H3,(H,26,29) |
InChI Key |
LLRYJSLWFOLXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=C(C=CC(=C3)C(=O)OC)N4CCOCC4 |
Origin of Product |
United States |
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